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Description
4-Isopropoxy-3-methyl-benzylamine (CAS 1183725-82-7) is a valuable benzylamine derivative with a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol. This compound serves as a crucial chemical intermediate and building block in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a precursor for the development of novel allylbenzene-based compounds, which have been investigated as potent inhibitors of lipoxygenase (LOX) enzymes. Lipoxygenases are implicated in a range of disease pathways, including inflammation, atherosclerosis, and certain neurological disorders, making inhibitors of significant therapeutic interest. Researchers utilize this amine in amidation and other coupling reactions to generate a library of compounds for structure-activity relationship (SAR) studies. Docking studies suggest that the orientation of the amide and allyl moieties of inhibitors derived from this scaffold is a major factor in their inhibitory potency against enzymes like soybean 15-lipoxygenase (SLO). This product is intended for research applications only and is not for diagnostic or therapeutic use.
Synthetic Methodologies for 4 Isopropoxy 3 Methyl Benzylamine and Related Chemical Entities
Conventional Synthetic Routes to Substituted Benzylamines
Traditional approaches to the synthesis of substituted benzylamines often involve multi-step sequences starting from readily available precursors. These methods, while reliable, can sometimes be limited by harsh reaction conditions or the generation of significant waste.
Reductive Amination Approaches
Reductive amination is a widely employed and versatile method for the synthesis of primary, secondary, and tertiary amines. masterorganicchemistry.com This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. ias.ac.in For the synthesis of a primary benzylamine (B48309) like 4-Isopropoxy-3-methyl-benzylamine, the corresponding benzaldehyde (B42025), 4-isopropoxy-3-methylbenzaldehyde (B2977798), would be reacted with ammonia.
A variety of reducing agents can be utilized, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the imine in the presence of the aldehyde. masterorganicchemistry.com An indirect approach involves the pre-formation and isolation of the imine, followed by its reduction. ias.ac.in For instance, aromatic aldehydes can react with aqueous ammonia to form hydrobenzamides, which can then be reduced with sodium borohydride to yield a mixture of primary and secondary benzylamines. ias.ac.in
Aldehyde Precursor
Amine Source
Reducing Agent
Product
4-Isopropoxy-3-methylbenzaldehyde
Ammonia
Sodium Borohydride
This compound
Substituted Benzaldehydes
Primary Amines
Sodium Triacetoxyborohydride
N-Substituted Benzylamines
Aromatic Ketones
Ammonia
Titanium(IV) isopropoxide, NaBH₄
α-Substituted Benzylamines
O-Alkylation Strategies for Isopropoxy Group Installation
The introduction of the isopropoxy group onto the aromatic ring is a key step in the synthesis of this compound. This is typically achieved through a Williamson ether synthesis, a classic O-alkylation reaction. This involves the reaction of a phenoxide with an alkyl halide. In this specific case, the starting material would be a 4-hydroxy-3-methyl substituted precursor, such as 4-hydroxy-3-methylbenzaldehyde (B106927) or 4-hydroxy-3-methylbenzonitrile.
The phenolic hydroxyl group is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the more nucleophilic phenoxide ion. This is then reacted with an isopropyl halide, typically isopropyl bromide or isopropyl iodide, to form the desired isopropoxy ether. The efficiency of this reaction can be influenced by the choice of solvent and temperature.
Phenolic Precursor
Alkylating Agent
Base
Product
4-Hydroxy-3-methylbenzaldehyde
Isopropyl Bromide
Potassium Carbonate
4-Isopropoxy-3-methylbenzaldehyde
4-Hydroxy-3-methylbenzonitrile
Isopropyl Iodide
Sodium Hydride
4-Isopropoxy-3-methylbenzonitrile
Introduction of Alkyl and Aryl Substituents on Benzylamine Skeletons
The synthesis of more complex benzylamine derivatives often requires the introduction of additional alkyl or aryl substituents. chemistryviews.org Friedel-Crafts reactions are a classical method for installing alkyl and acyl groups onto an aromatic ring. For example, acylation of an appropriate precursor with an acyl halide followed by reduction can yield an alkyl-substituted benzylamine. beilstein-journals.org
Modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, have become powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These transition metal-catalyzed reactions offer a high degree of control and functional group tolerance. beilstein-journals.org For instance, a suitably functionalized benzylamine precursor (e.g., a halogenated derivative) could be coupled with a boronic acid (Suzuki coupling) to introduce an aryl substituent.
Halogenation and Subsequent Functionalization of Aromatic Rings
Halogenation of the aromatic ring provides a versatile handle for further functionalization. libretexts.orgBenzene (B151609) and its derivatives can undergo electrophilic aromatic substitution with halogens like chlorine or bromine in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.org The position of halogenation is directed by the existing substituents on the ring. For a precursor to this compound, the directing effects of the isopropoxy and methyl groups would need to be considered.
Once a halogen is installed, it can be replaced by a variety of other functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This allows for the introduction of cyano groups, which can then be reduced to the aminomethyl group, or other functionalities. For example, benzylic halogenation can occur at the methyl group under free-radical conditions (e.g., using N-bromosuccinimide), providing another route for functionalization. ambeed.com
Transformations of Nitro and Aldehyde Precursors
The transformation of nitro and aldehyde groups are fundamental steps in many synthetic routes to benzylamines. The reduction of a nitro group to a primary amine is a common and efficient transformation. nih.gov This can be achieved using various reducing agents, such as iron powder in acidic media, tin(II) chloride, or catalytic hydrogenation. nih.gov For the synthesis of this compound, a precursor like 4-isopropoxy-3-methyl-1-nitrobenzene could be reduced to the corresponding aniline (B41778), which would then require further steps to introduce the aminomethyl group.
Aldehydes are direct precursors to benzylamines via reductive amination as discussed previously. researchgate.net They can also be synthesized from other functional groups. For example, the oxidation of a primary alcohol (e.g., (4-isopropoxy-3-methyl)phenyl)methanol) using reagents like pyridinium (B92312) chlorochromate (PCC) would yield the desired aldehyde. Conversely, the reduction of a carboxylic acid or its derivative can also lead to the aldehyde or the corresponding alcohol.
Advanced Synthetic Methodologies
In recent years, significant efforts have been directed towards the development of more efficient, selective, and sustainable methods for the synthesis of substituted benzylamines. These advanced methodologies often utilize novel catalysts and reaction conditions.
One such approach is the copper-catalyzed cross-dehydrogenative coupling, which allows for the direct synthesis of α-substituted primary benzylamines from alkylarenes and diarylimines. chemistryviews.org This method avoids the need for pre-functionalized starting materials. Another area of advancement is the use of biocatalysts, such as transaminases, which can perform reductive amination with high enantioselectivity, a crucial aspect for the synthesis of chiral pharmaceuticals. researchgate.net Furthermore, borrowing hydrogen methodology, often employing nickel catalysts, enables the direct coupling of benzyl (B1604629) alcohols with ammonia, representing a highly atom-economical route to primary benzylamines. nih.gov
Advanced Methodology
Key Features
Example Application
Copper-Catalyzed Cross-Dehydrogenative Coupling
Direct C-H functionalization, avoids pre-functionalized substrates.
Synthesis of α-substituted primary benzylamines from alkylarenes. chemistryviews.org
Biocatalytic Transamination
High enantioselectivity, mild reaction conditions.
Asymmetric synthesis of chiral benzylamine derivatives. researchgate.net
Borrowing Hydrogen Methodology
Atom-economical, uses alcohols as starting materials.
Direct synthesis of primary benzylamines from benzyl alcohols and ammonia. nih.gov
Metal-Catalyzed Coupling and Cyclization Reactions
Transition-metal catalysis has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the synthesis of complex molecules like this compound. Catalysts based on rhodium, palladium, silver, and iron are particularly prominent in this field.
Rhodium(III)-Catalyzed Cyclization Processes
Rhodium(III)-catalyzed reactions have emerged as a potent method for the synthesis of heterocyclic structures, which can be precursors to or analogs of substituted benzylamines. These reactions often proceed through C-H activation, a process that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. researchgate.net This approach is valued for its mild reaction conditions, high efficiency, and excellent functional group tolerance. researchgate.net
For instance, rhodium(III) catalysts have been successfully employed in the intramolecular C(sp3)-H amidation of 2-methyl-N-substituted benzamides to produce N-free isoindolinones. researchgate.net The use of a simple amino acid like L-alanine as a ligand can significantly enhance the reactivity of the rhodium catalyst in these transformations. researchgate.net Another notable application is the rhodium(III)-catalyzed cascade cyclization/electrophilic amidation, which provides an efficient route to 3-amidoindoles and 3-amidofurans under mild conditions. nih.gov Furthermore, the cross-coupling of benzylamines with thiophenes, enabled by flexible directing groups, can lead to ortho-functionalized 2-aryl thiophenes. acs.org This particular reaction proceeds through a tandem process involving ortho-C-H diheteroarylation, oxidation of the benzylamine to an imine, and subsequent hydrolysis to an aldehyde. acs.org
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high precision. researchgate.net These reactions are particularly valuable for the synthesis of substituted aromatic compounds.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for the formation of carbon-nitrogen bonds. youtube.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a ligand, and a strong base. youtube.com The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by base-mediated formation of a palladium-amido complex and subsequent reductive elimination to yield the desired aryl amine and regenerate the catalyst. youtube.com
Another significant palladium-catalyzed transformation is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.com This reaction has been adapted to couple terminal alkynes with benzyl ammonium (B1175870) salts, providing a route to internal alkyne derivatives through C-N bond cleavage and C(sp3)-C(sp) bond formation. nih.gov The Heck reaction, which couples an alkene with an aryl halide, is another powerful tool in the palladium-catalyzed arsenal (B13267) for C-C bond formation. youtube.com
Silver catalysts have proven effective in promoting unique and regioselective transformations. One notable example is the silver-catalyzed intermolecular aminosulfonylation of terminal alkynes. nih.govnih.gov This three-component reaction involves a terminal alkyne, a sodium sulfinate, and trimethylsilyl (B98337)azide (B81097) (TMSN3). nih.govnih.gov The reaction proceeds through a sequential hydroazidation of the alkyne followed by the addition of a sulfonyl radical to the resulting vinyl azide, stereoselectively producing β-sulfonyl enamines. nih.govnih.gov Silver salts such as Ag2CO3, Ag3PO4, and AgF are effective in promoting this cascade, with Ag3PO4 often providing optimal yields. nih.gov
In some cases, silver can induce Cα(sp3)–H activation of benzylamines, leading to rearrangements. For instance, the reaction of benzylamines with dialkyl but-2-ynedioate in the presence of isatin (B1672199) and silver carbonate can lead to a regioselective acs.orgnih.gov-rearrangement. mtroyal.ca
Metal Hydride Hydrogen Atom Transfer (HAT) Methodologies
Metal hydride hydrogen atom transfer (MHAT) has become a powerful strategy in chemical synthesis for the formation of C-C, C-H, and C-heteroatom bonds. rsc.org This method utilizes earth-abundant metal complexes, such as those of cobalt, iron, and manganese, to generate carbon-centered radicals from alkenes with high chemoselectivity. shenvilab.orgnih.gov The process involves the transfer of a hydrogen atom from a metal hydride to an alkene, forming a carbon-centered radical and a reduced metal complex. nih.gov This approach circumvents the need for pre-functionalized substrates and expands the possibilities of catalytic cycles. shenvilab.org MHAT has been successfully applied in the total synthesis of complex natural products. rsc.orgresearchgate.net
Catalyst Type
Substrate
Key Transformation
Significance
Cobalt, Iron, Manganese hydrides
Alkenes
Hydrofunctionalization via carbon-centered radicals
Iron catalysis offers a cost-effective and environmentally friendly alternative to precious metal catalysts. Iron-catalyzed reductive coupling of nitroarenes with alkyl halides provides a direct and step-economical route to (hetero)aryl amines. nih.govnih.govresearchgate.net This method exhibits broad scope, high functional group tolerance, and can be used with primary, secondary, and tertiary alkyl halides. nih.govnih.gov The proposed mechanism involves the reduction of an iron(II) precatalyst to iron(I), which then activates the alkyl halide to generate an alkyl radical. nih.gov This radical then reacts with a nitrosoarene intermediate, formed from the reduction of the nitroarene, to create the C-N bond. nih.gov
Iron complexes have also been utilized in the direct N-alkylation of amines with alcohols. rug.nl This "hydrogen autotransfer" process is highly atom-economical, producing water as the only byproduct. rug.nl
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes offer exquisite stereocontrol, operate under mild conditions, and can often simplify synthetic routes. mdpi.com
Several classes of enzymes are employed for the synthesis of chiral amines, including:
Transaminases: These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, producing a chiral amine. mdpi.comrsc.org
Imine Reductases (IREDs): IREDs facilitate the asymmetric reduction of imines to chiral amines. nih.govmdpi.com They have been successfully applied in the manufacture of pharmaceutical intermediates. mdpi.com
Amine Dehydrogenases (AmDHs): Both natural and engineered AmDHs are used for the production of amines. nih.gov
Monoamine Oxidases (MAOs): These enzymes can be used in deracemization processes to obtain enantiomerically pure amines. nih.gov
A notable development is the biocatalytic cascade combining ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms). nih.gov This dual-enzyme system can convert α,β-unsaturated ketones into primary, secondary, and tertiary amines containing two stereogenic centers with high purity and stereoselectivity. nih.gov Furthermore, engineered "nitrene transferases" have been developed for the asymmetric synthesis of chiral amines via C-H amination. acs.org
The enantioselective synthesis of chiral amines is a critical process in the pharmaceutical and chemical industries, given the stereospecificity of many biological interactions. Transaminases have emerged as powerful biocatalysts for the asymmetric synthesis of these valuable compounds. While specific research directly detailing the transaminase-mediated synthesis of this compound is not extensively available in the public domain, the general principles of this methodology are well-established and can be applied to this target molecule.
This biocatalytic approach typically involves the conversion of a prochiral ketone precursor, in this case, 4-isopropoxy-3-methyl-acetophenone, to the corresponding chiral amine. The transaminase enzyme facilitates the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to the ketone substrate. The key advantage of this method lies in the high enantioselectivity often achieved, yielding the desired (R)- or (S)-enantiomer of the amine in high purity.
The efficiency and stereoselectivity of the transamination reaction are highly dependent on the specific transaminase enzyme used, as well as reaction conditions such as pH, temperature, and the choice of amino donor. Enzyme engineering and screening of diverse microbial sources are common strategies to identify transaminases with optimal activity and selectivity for a particular substrate.
Whole-Cell Immobilization for Biocatalysis
To enhance the operational stability and reusability of biocatalysts like transaminases, whole-cell immobilization is a frequently employed strategy. nih.govnih.gov This technique involves entrapping or attaching microbial cells containing the desired enzyme to a solid support. nih.gov This approach offers several advantages over using isolated enzymes, including protection of the enzyme from the bulk reaction environment, simplification of product purification, and the potential for continuous processing. nih.gov
In the context of synthesizing this compound, whole cells expressing a suitable transaminase could be immobilized in various matrices such as polymers or porous materials. nih.gov This immobilized biocatalyst can then be used in a reactor system for the continuous or batch production of the chiral amine. Recent advancements have explored the use of covalent organic frameworks (COFs) as a platform for co-immobilizing enzymes and cells, which can enhance the efficiency of cascade biocatalytic processes. nih.gov
Table 1: Comparison of Free vs. Immobilized Biocatalysts
Feature
Free Biocatalyst
Immobilized Biocatalyst
Enzyme Stability
Generally lower
Often enhanced
Reusability
Difficult to recover and reuse
Readily reusable
Product Purification
Can be complex due to enzyme presence
Simplified, as catalyst is easily separated
Process Type
Typically batch
Suitable for continuous flow processes
Cost-Effectiveness
Can be higher due to single-use
Potentially more cost-effective in the long run
Flow Chemistry Applications in Continuous Synthesis
Flow chemistry has emerged as a powerful technology for the continuous synthesis of chemical compounds, offering advantages such as improved safety, enhanced reaction control, and easier scalability compared to traditional batch processes. jst.org.inresearchgate.net The application of flow chemistry to the synthesis of amines, including benzylamine derivatives, has been an area of active research. jst.org.inflowchemistrysociety.com
While specific examples detailing the continuous flow synthesis of this compound are not readily found, the principles of flow chemistry are applicable. A continuous process could involve pumping a solution of the starting materials, such as 4-isopropoxy-3-methyl-benzaldehyde and an aminating agent, through a heated reactor coil or a packed-bed reactor containing a catalyst. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities of the final product. jst.org.in
Multi-Component Reactions for Amine Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to form a complex product. organic-chemistry.org These reactions are characterized by high atom economy and procedural simplicity. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be utilized to generate a wide variety of amine derivatives. organic-chemistry.orgnih.gov
In the context of this compound, this amine could serve as the amine component in an Ugi four-component reaction. nih.gov By reacting it with a ketone or aldehyde, an isocyanide, and a carboxylic acid, a diverse library of α-acylamino-carboxamide derivatives incorporating the 4-isopropoxy-3-methyl-benzyl motif could be rapidly synthesized. This approach is particularly valuable in drug discovery for the rapid generation of new chemical entities.
Aminolysis of Epoxides with Amines
The ring-opening of epoxides with amines, known as aminolysis, is a fundamental and widely used method for the synthesis of β-amino alcohols, which are important intermediates in organic synthesis. emich.educhem-soc.si This reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to the formation of a C-N bond and a hydroxyl group on the adjacent carbon.
This compound can act as the amine nucleophile in the aminolysis of various epoxides. The regioselectivity of the epoxide ring-opening is influenced by both steric and electronic factors of the epoxide and the amine. chem-soc.si The reaction can be catalyzed by various agents to enhance its rate and selectivity. chem-soc.si Microwave-assisted aminolysis has been shown to reduce reaction times significantly. emich.edu
Table 2: Regioselectivity in the Aminolysis of a Generic Unsymmetrical Epoxide with Benzylamine
Entry
Epoxide Substituent
Nucleophilic Attack Position
Major Product
1
Alkyl
Less hindered carbon
1-Amino-2-alkanol
2
Phenyl
Benzylic carbon
2-Amino-1-phenylethanol
Note: This table represents a general trend. Actual regioselectivity can vary based on specific substrates and reaction conditions.
Synthesis of Derivatives and Analogues featuring this compound Motifs
Chemical Modifications of Benzylamine Linkers
The benzylamine moiety serves as a versatile scaffold for the synthesis of a wide range of derivatives and analogues. The core structure of this compound can be chemically modified at several positions to explore structure-activity relationships in various contexts.
Modifications can be made to the aromatic ring, the benzylic carbon, or the amino group. For instance, the isopropoxy or methyl groups on the benzene ring could be altered to other alkyl or functional groups to probe the effects of steric and electronic properties. The hydrogen atoms on the benzylic carbon can be substituted, or the carbon can be incorporated into a larger ring system.
Furthermore, the primary amine group of this compound is a key functional handle for a multitude of chemical transformations. It can be acylated to form amides, alkylated to produce secondary and tertiary amines, or used in the formation of imines and other nitrogen-containing heterocycles. These modifications allow for the systematic exploration of the chemical space around the this compound core structure.
Formation of Carbamate (B1207046) Derivatives from Aromatic Amines and Carbon Dioxide
The conversion of amines into carbamates is a fundamental transformation in organic chemistry, often utilized for creating protecting groups or as a pathway to other functional groups like ureas and isocyanates. organic-chemistry.orgyoutube.com The direct use of carbon dioxide (CO2) as a C1 building block for this purpose represents an attractive, green chemical approach, as it utilizes an abundant, non-toxic, and renewable feedstock. nih.gov
The reaction between an amine and CO2 first forms a carbamic acid intermediate. nih.gov This intermediate is often unstable, but it can be trapped or stabilized to yield the final carbamate product. One common strategy involves a three-component coupling of an amine, carbon dioxide, and an alkyl halide, often facilitated by a base such as cesium carbonate. organic-chemistry.org This method proceeds under mild conditions and effectively prevents common side reactions like N-alkylation of the starting amine. organic-chemistry.org
Strong organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can also be employed to capture CO2 and catalyze the formation of carbamates. organic-chemistry.orgnih.gov In some mechanistic pathways, the base is believed to deprotonate the amine as it attacks a free CO2 molecule, rather than the base-CO2 adduct acting as the direct carboxylating agent. rsc.org Continuous flow processes have been developed that significantly reduce reaction times for CO2-based carbamate synthesis by allowing for precise control over gas introduction and reaction parameters. nih.gov
The table below summarizes various conditions reported for the synthesis of carbamates from amines and CO2, which are applicable to aromatic amines like this compound.
Phosphoramidates, compounds featuring a phosphorus-nitrogen (P-N) bond, are significant in medicinal chemistry and as synthetic intermediates. nih.gov The synthesis of these structures can be achieved through several routes starting from amines, including benzylamine derivatives.
A primary method involves the reaction of an amine with a phosphorus compound containing a suitable leaving group, such as a halide. For instance, a secondary amine can react with a nucleoside phosphomonochloridite to form a phosphoramidite (B1245037), a trivalent precursor to phosphoramidates. google.com More directly, phosphoramidates are synthesized by reacting an amine with a phosphoryl chloride in the presence of a base like triethylamine (B128534) (TEA) to neutralize the HCl byproduct. researchgate.net
Oxidative cross-coupling reactions provide another powerful route. An amine can be coupled with a dialkyl H-phosphonate in the presence of an oxidizing agent like carbon tetrachloride or iodine. nih.govnih.gov This approach avoids the need for pre-functionalized and often hazardous phosphorus chlorides. nih.gov Iodine-mediated methods have been successfully used to synthesize phosphoryl amino acid esters. nih.gov
A two-step process via an organic azide, known as the Staudinger reaction, is also employed. An organic halide is first converted to an azide, which then reacts with a trialkyl phosphite. This method is notable for generating N2 as the only stoichiometric waste but requires the preparation of potentially hazardous azide precursors. nih.gov
The following table outlines several synthetic strategies for the formation of phosphoramidates from amines.
Staudinger reaction; forms N2 as a byproduct. nih.gov
Nucleoside phosphomonochloridite
Secondary Amine
None (base added for workup)
Forms phosphoramidite intermediates for oligonucleotide synthesis. google.com
Heterocyclic Ring Formations Involving Substituted Benzylamines
Substituted benzylamines are versatile building blocks in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. core.ac.uknih.gov Benzylamine and its derivatives can act as nucleophiles or catalysts in cyclization reactions to form a wide array of ring systems.
One notable application is the use of benzylamine as a nucleophilic catalyst for the on-water synthesis of 2-substituted quinolines from 2-aminochalcone derivatives. organic-chemistry.org This protocol is environmentally benign, proceeds in high yields, and tolerates a broad range of functional groups. The mechanism involves a conjugate addition of benzylamine, followed by condensation and elimination steps to construct the quinoline (B57606) ring. organic-chemistry.org
In multi-component reactions, benzylamines can serve as one of the key starting materials. For example, a one-pot, three-component synthesis of meta-hetarylanilines has been developed from the reaction of a heterocycle-substituted 1,3-diketone, acetone (B3395972), and an amine, such as benzylamine. beilstein-journals.org The reaction proceeds through the formation of an enamine from acetone and benzylamine, which then participates in a cascade of condensation and dehydration steps to form the substituted aniline product. beilstein-journals.org
Tandem strategies involving isomerization and ring-closing metathesis also utilize amine precursors to construct benzo-fused N-heterocycles. nih.govorganic-chemistry.org These methods provide efficient access to complex polycyclic systems like dihydroquinolines and benzazepines. nih.gov
The table below highlights examples of heterocyclic systems synthesized using benzylamine or its derivatives.
Mechanistic Investigations of Chemical Transformations Involving 4 Isopropoxy 3 Methyl Benzylamine and Related Compounds
Elucidation of Reaction Pathways and Identification of Intermediates
The synthesis of 4-Isopropoxy-3-methyl-benzylamine can be envisioned through several established synthetic routes for primary amines, most notably the reductive amination of the corresponding aldehyde, 4-isopropoxy-3-methylbenzaldehyde (B2977798). This pathway proceeds through the initial formation of an imine intermediate, which is subsequently reduced to the target benzylamine (B48309).
Reductive Amination Pathway:
The reaction is typically initiated by the acid- or base-catalyzed condensation of 4-isopropoxy-3-methylbenzaldehyde with an ammonia (B1221849) source, such as ammonia itself or an ammonium (B1175870) salt, to form the corresponding N-unsubstituted imine. This step involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine is often not isolated but is reduced in situ. The reduction can be achieved using various reducing agents, including sodium borohydride (B1222165) or through catalytic hydrogenation. Mechanistic studies on similar reductive aminations have identified the imine and, in some cases, aminal intermediates. researchgate.net
Another significant pathway for the formation of substituted benzylamines is through the palladium-catalyzed Buchwald-Hartwig amination of a corresponding benzyl (B1604629) halide, such as 4-isopropoxy-3-methylbenzyl bromide, with an ammonia equivalent. The catalytic cycle for this reaction is well-established and involves the oxidative addition of the benzyl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium(II) amido complex, and subsequent reductive elimination to yield the desired benzylamine and regenerate the palladium(0) catalyst. nih.govnih.govorganic-chemistry.org
Catalytic Roles of Metals and Organic Bases in Reaction Mechanisms
Both metal catalysts and organic bases play pivotal roles in the efficiency and selectivity of reactions leading to and involving this compound.
Metal Catalysis:
In the context of Buchwald-Hartwig amination , palladium is the most commonly employed metal catalyst. The choice of phosphine (B1218219) ligand coordinated to the palladium center is crucial for the reaction's success, influencing both the rate of oxidative addition and reductive elimination. researchgate.netresearchgate.net For instance, bulky, electron-rich phosphine ligands are often effective. researchgate.net Palladium nanoparticles have also been shown to be effective catalysts for related coupling reactions of benzyl halides. nih.gov
For reductive amination , various transition metals can be used for the catalytic hydrogenation of the intermediate imine. Ruthenium catalysts, such as RuCl2(PPh3)3, have demonstrated high efficiency in the reductive amination of benzaldehydes. researchgate.net Nickel catalysts have also been explored for the allylation of imines, a related transformation. acs.org
Organic Base Catalysis:
Organic bases, most notably triethylamine (B128534) (TEA) , are frequently used in the synthesis of benzylamines and their derivatives. In the formation of imines from aldehydes and amines, TEA can act as a catalyst by facilitating the deprotonation of the intermediate hemiaminal, thereby promoting the elimination of water. walshmedicalmedia.comjmaterenvironsci.com In the context of Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the coordinated amine, with alkali metal alkoxides or carbonates being common choices. acs.org The basicity of the organic base can significantly influence the reaction rate. researchgate.netacs.org
Kinetic Studies of Reaction Processes
For the Buchwald-Hartwig amination , kinetic studies have shown that the nature of the halide, the amine, the base, and the phosphine ligand all impact the reaction rate. In many cases, the oxidative addition of the aryl or benzyl halide to the palladium(0) complex is the rate-determining step. nih.gov The reaction can exhibit different kinetic orders with respect to the reactants and catalyst components depending on the specific catalytic system and conditions employed. nih.gov
Reaction Type
Key Kinetic Factors
Typical Observations
Buchwald-Hartwig Amination
Nature of halide, amine, base, and ligand
Oxidative addition is often rate-determining. nih.gov
Reductive Amination
Catalyst concentration, H2 pressure, NH3 pressure, temperature
Reaction rate is dependent on multiple parameters. researchgate.net
Control and Analysis of Regioselectivity and Stereoselectivity in Synthetic Steps
The control of regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, particularly when targeting complex molecules with defined three-dimensional structures.
Regioselectivity:
In the synthesis of substituted benzylamines, regioselectivity often pertains to the functionalization of the aromatic ring or reactions involving multiple potential reaction sites. For instance, in the amination of a di-substituted benzene (B151609) ring, the position of the incoming amino group can be directed by the existing substituents. The synthesis of substituted phthalazinones, a related heterocyclic system, has demonstrated the importance of regioselective bromination followed by a copper-catalyzed amination to achieve the desired isomer. nih.gov The choice of catalyst and directing groups can play a crucial role in controlling the regioselectivity of a reaction. nih.gov
Stereoselectivity:
When a chiral center is generated during the synthesis of a benzylamine derivative, controlling the stereochemical outcome is essential. This is often achieved through the use of chiral auxiliaries , which are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. thieme-connect.comwikipedia.orgnumberanalytics.com For example, chiral N-substituted benzylamines can be used to synthesize enantioenriched isoindolinones through a diastereoselective intramolecular aza-Michael reaction. beilstein-journals.org The diastereoselectivity of such reactions can be influenced by both the chiral auxiliary and the use of a chiral organocatalyst. beilstein-journals.org The stereoselective reduction of imines derived from chiral sulfinamides is another powerful method for the asymmetric synthesis of amines. osi.lv
Use of a chiral catalyst to create a chiral product from a prochiral substrate. beilstein-journals.org
Substrate Control
Diastereoselective reactions
An existing stereocenter in the substrate influences the formation of a new stereocenter.
Identification of Competitive Reaction Pathways and Side Reactions
In many chemical transformations, the desired reaction can be accompanied by competitive pathways and the formation of side products, which can impact the yield and purity of the target compound.
A common side reaction in the synthesis of primary benzylamines via reductive amination is the formation of the corresponding secondary amine . This occurs when the newly formed primary benzylamine reacts with another molecule of the starting aldehyde to form a secondary imine, which is then reduced. The formation of dibenzylamine (B1670424) has been observed as a byproduct in the reductive amination of benzaldehyde (B42025). researchgate.net
In reactions involving benzyl halides, a potential side reaction is hydrolysis to form the corresponding benzyl alcohol, especially if water is present in the reaction mixture. The synthesis of quaternary ammonium salts from benzyl chloride can be accompanied by the formation of benzyl alcohol.
Another potential side reaction in palladium-catalyzed cross-coupling reactions is homo-coupling of the starting materials. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, and base, is often necessary to minimize these undesired pathways.
Theoretical and Computational Chemistry Studies
Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation
There are no available studies that specifically apply Density Functional Theory (DFT) to elucidate the reaction mechanisms involving 4-Isopropoxy-3-methyl-benzylamine. While DFT is a powerful tool for understanding chemical reactivity and transition states, research on its application to this specific molecule has not been published in the accessible scientific literature.
In principle, DFT calculations could provide valuable insights into the synthesis and reactivity of this compound. For instance, such studies could map the potential energy surface for its formation, identify key intermediates and transition states, and calculate activation energies. This information would be instrumental in optimizing reaction conditions and exploring potential synthetic routes. However, at present, these specific computational investigations for this compound have not been reported.
Molecular Modeling and In Silico Approaches for Structural Design
No specific molecular modeling or in silico studies have been published that focus on the structural design of this compound or its derivatives. Molecular modeling techniques are crucial in modern drug discovery and materials science for designing molecules with desired properties. These methods can predict how a molecule will bind to a biological target or how its structure influences its physical and chemical properties.
For this compound, molecular modeling could be used to explore its potential as a scaffold for designing new compounds with specific biological activities. By simulating its interaction with various protein targets, researchers could hypothetically identify potential therapeutic applications. However, the scientific literature does not currently contain any such in silico analyses for this compound.
Conformational Analysis and Investigation of Intermolecular Interactions
A detailed conformational analysis and investigation of intermolecular interactions for this compound using computational methods are not available in the current body of scientific literature. Conformational analysis is essential for understanding the three-dimensional structure of a molecule and how it influences its properties and biological activity. The various possible spatial arrangements of the isopropoxy, methyl, and benzylamine (B48309) groups would significantly impact its interaction with other molecules.
Computational methods such as molecular mechanics and quantum chemistry calculations are typically employed to determine the most stable conformers and to study the nature and strength of intermolecular interactions like hydrogen bonding and van der Waals forces. While these studies would provide fundamental insights into the behavior of this compound, they have yet to be performed or published.
Advanced Analytical Methodologies for Characterization and Mechanistic Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental to determining the precise molecular structure of a chemical compound. By analyzing the interaction of the molecule with electromagnetic radiation, each technique provides unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: This technique identifies the chemical environment of hydrogen atoms (protons). For 4-Isopropoxy-3-methyl-benzylamine, one would expect to observe distinct signals corresponding to the protons on the aromatic ring, the benzylic methylene (B1212753) (-CH₂-), the isopropoxy group's methine (-CH-) and methyl (-CH₃) protons, and the aromatic methyl group protons. The splitting patterns (multiplicity) and integration values of these signals would confirm the connectivity of these groups.
¹³C NMR: This method probes the carbon skeleton. A spectrum for this compound would show unique peaks for each carbon atom in a distinct chemical environment, including the two methyl carbons, the benzyllc carbon, the isopropoxy carbons, and the aromatic carbons.
2D NMR Techniques: Methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively establish the connectivity between adjacent protons and between protons and their directly attached carbons, respectively.
Mass Spectrometry (MS and High-Resolution MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.
Standard MS: Electron ionization (EI) or electrospray ionization (ESI) would be used to generate a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), confirming the molecular weight of this compound (179.26 g/mol ). The fragmentation pattern would reveal characteristic losses, such as the loss of an isopropyl group or the benzylamine (B48309) moiety, further corroborating the structure.
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and molecular formula (C₁₁H₁₇NO).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
N-H Stretching: Typically in the range of 3300-3500 cm⁻¹, characteristic of the primary amine (-NH₂) group.
C-H Stretching: Signals for both sp³-hybridized carbons (isopropoxy, methyl, methylene) and sp²-hybridized carbons (aromatic ring) would appear just below and above 3000 cm⁻¹, respectively.
C-O Stretching: A strong band around 1200-1250 cm⁻¹ would indicate the aryl-alkyl ether linkage of the isopropoxy group.
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene (B151609) ring.
Chromatographic Methods for Purification and Analytical Separation
Chromatography is essential for separating the target compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC): Due to its volatility, this compound could be analyzed by GC. labrulez.com This technique separates compounds based on their boiling points and interactions with a stationary phase. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov The use of a deactivated column is often necessary for analyzing amines to prevent peak tailing caused by adsorption. labrulez.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for both purification and purity analysis. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, would be a standard method for this compound. A UV detector would be effective for detection due to the aromatic ring in the molecule. Chiral HPLC could also be employed to separate enantiomers if the compound were synthesized as a racemate and a chiral version was required. azypusa.com
X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
If this compound can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. This technique maps the electron density of the crystal to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. This method would provide an unambiguous confirmation of the compound's constitution and conformation. While data for this specific compound is not publicly available, related structures are often analyzed by X-ray diffraction to confirm their synthesis. rsc.org
Application of Isotopic Labeling Techniques in Mechanistic Research
Isotopic labeling is a powerful technique used to trace the fate of atoms or molecular fragments through a chemical reaction or metabolic pathway. While specific mechanistic studies involving this compound are not published, the principles of isotopic labeling would be applicable.
For instance, specific atoms in the molecule could be replaced with their heavy isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N). By synthesizing a labeled version of this compound and using it in a reaction, researchers could track the labeled atoms. The position of the isotopes in the products, typically determined by NMR or mass spectrometry, can provide crucial insights into reaction mechanisms, bond-breaking and bond-forming steps, and biosynthetic pathways. nih.govibs.fr For example, labeling the methyl groups can be a particularly effective probe in NMR studies. ckisotopes.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.